3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO5. It is a derivative of oxane, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the oxane ring. One common method includes the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino alcohol. This intermediate is then cyclized to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation Reactions: The oxane ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the oxane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxylic acid group.
Major Products
Deprotection: The major product is the free amine.
Oxidation: The major products include hydroxylated or carbonylated derivatives of the oxane ring.
Reduction: The major products are alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as peptides and small molecule inhibitors.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, targeting specific enzymes or receptors depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
3-{[(tert-butoxy)carbonyl]amino}tetrahydro-2H-pyran-3-carboxylic acid: Similar structure but with a tetrahydro-2H-pyran ring instead of an oxane ring.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and modifications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-4-6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFDIRVIYFHIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404692-29-0 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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